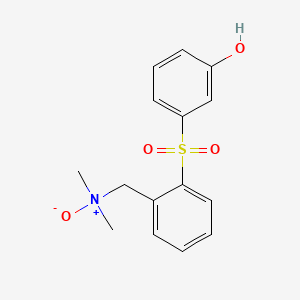
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide is a complex organic compound with a unique structure that combines phenolic, sulfonyl, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide typically involves multiple steps. One common method starts with the sulfonation of a phenol derivative, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the oxidation of the sulfonyl group to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide
- Phenol, 3-((2-((methylamino)methyl)phenyl)sulfonyl)-, N-oxide
Uniqueness
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
127906-97-2 |
|---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[2-(3-hydroxyphenyl)sulfonylphenyl]-N,N-dimethylmethanamine oxide |
InChI |
InChI=1S/C15H17NO4S/c1-16(2,18)11-12-6-3-4-9-15(12)21(19,20)14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
InChI Key |
QPRZYHVGBDSKDI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1S(=O)(=O)C2=CC=CC(=C2)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


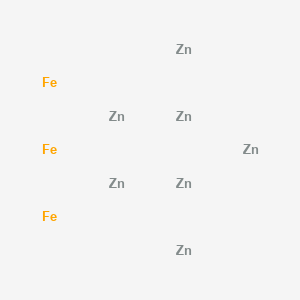

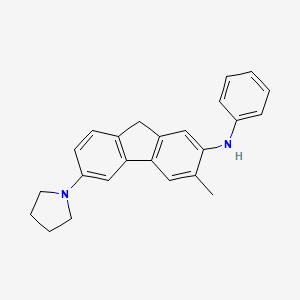
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
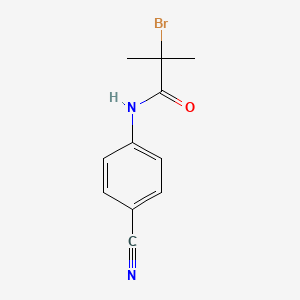
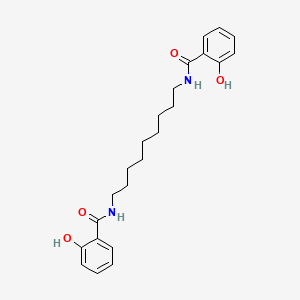
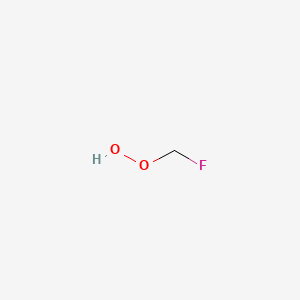
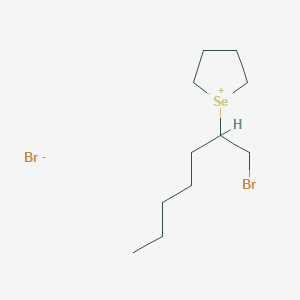
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
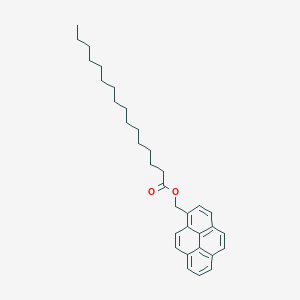
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)

![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
